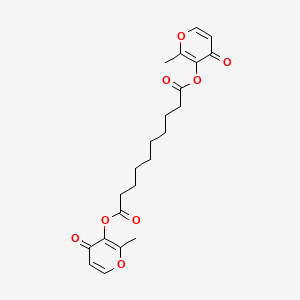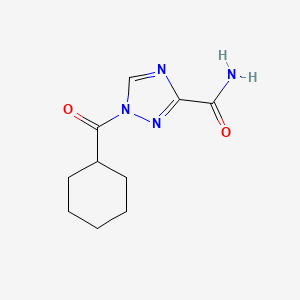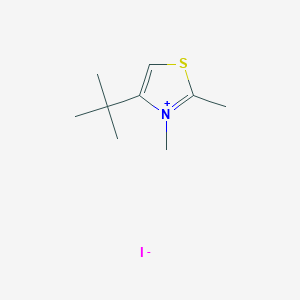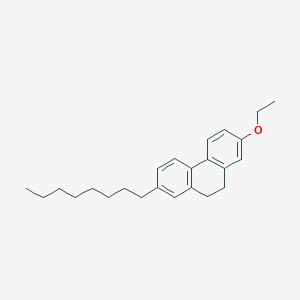
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethoxy group at the 2-position and an octyl group at the 7-position of the phenanthrene core. The phenanthrene structure is known for its stability and aromaticity, making it a valuable scaffold in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-7-octyl-9,10-dihydrophenanthrene typically involves the functionalization of the phenanthrene core. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been explored for the hydrocracking of polycyclic aromatic hydrocarbons, including 9,10-dihydrophenanthrene .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas and catalysts such as Raney nickel are typically used.
Substitution: Reagents like bromine for halogenation and sulfuric acid for sulfonation are commonly employed.
Major Products: The major products formed from these reactions include various substituted phenanthrenes, quinones, and fully hydrogenated derivatives.
Applications De Recherche Scientifique
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-ethoxy-7-octyl-9,10-dihydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of viruses like SARS-CoV-2 . The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
7-methoxy-9,10-dihydrophenanthrene-2,5-diol: This compound has similar structural features but differs in the functional groups attached to the phenanthrene core.
2-methoxy-9,10-dihydrophenanthrene-4,5-diol: Another derivative with distinct functional groups that confer different biological activities.
Uniqueness: 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene is unique due to its specific ethoxy and octyl substitutions, which enhance its solubility and reactivity compared to other phenanthrene derivatives. These modifications also influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63620-67-7 |
|---|---|
Formule moléculaire |
C24H32O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-ethoxy-7-octyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C24H32O/c1-3-5-6-7-8-9-10-19-11-15-23-20(17-19)12-13-21-18-22(25-4-2)14-16-24(21)23/h11,14-18H,3-10,12-13H2,1-2H3 |
Clé InChI |
UTTRYFPJQPKOBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)


![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)
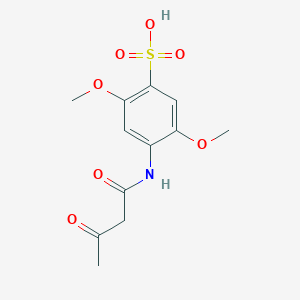
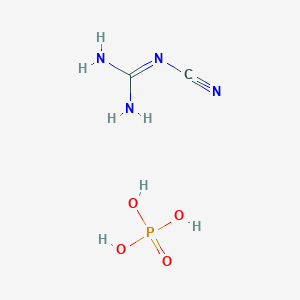
![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

